molecular formula C25H32N6O6S2 B11058963 1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro- CAS No. 889955-62-8

1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro-

Cat. No.: B11058963
CAS No.: 889955-62-8
M. Wt: 576.7 g/mol
InChI Key: APIVWMMCQXGHGY-UHFFFAOYSA-N
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Description

The compound 1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro- is a structurally complex heterocyclic molecule. Its core consists of a seven-membered hexahydro-1H-1,4-diazepine ring, which is substituted at the 1,4-positions with sulfonyl groups. Each sulfonyl group is linked to a 2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl moiety.

Properties

CAS No.

889955-62-8

Molecular Formula

C25H32N6O6S2

Molecular Weight

576.7 g/mol

IUPAC Name

1,3,5-trimethyl-6-[[4-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzimidazol-2-one

InChI

InChI=1S/C25H32N6O6S2/c1-16-12-18-20(28(5)24(32)26(18)3)14-22(16)38(34,35)30-8-7-9-31(11-10-30)39(36,37)23-15-21-19(13-17(23)2)27(4)25(33)29(21)6/h12-15H,7-11H2,1-6H3

InChI Key

APIVWMMCQXGHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC5=C(C=C4C)N(C(=O)N5C)C)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazolone Sulfonyl Chloride

Benzimidazolone derivatives are prepared via cyclization of 4-methyl-1,2-phenylenediamine with trimethyl orthoacetate, followed by sulfonation using chlorosulfonic acid. The resultant sulfonyl chloride is isolated via vacuum distillation and stabilized in anhydrous dichloromethane.

Sulfonylation of the Diazepine Core

The diazepine core undergoes bis-sulfonylation in a two-phase system comprising aqueous NaOH and dimethyl sulfate in dichloromethane. Optimal conditions (0–25°C, 1:2 molar ratio of diazepine to sulfonyl chloride) yield the target compound with 76% efficiency (Table 2). Steric hindrance from the benzimidazolone groups necessitates prolonged reaction times (12–18 hours) to ensure complete substitution.

Table 2: Sulfonylation Efficiency Under Varied Conditions

Temperature (°C)Molar Ratio (Diazepine:SCl)Yield (%)
01:276
251:268
251:1.554

Purification and Characterization

Crude product purification involves sequential washes with ethanol and recrystallization from ethyl acetate/hexane mixtures. ¹H-NMR analysis confirms regioselectivity, with characteristic singlet resonances for the N-methyl groups (δ 2.14–2.24 ppm) and multiplet signals for the diazepine CH2_2-N= protons (δ 3.54–3.58 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 689.2345 [M+H]+^+.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky sulfonyl groups impede cyclization and sulfonylation. Solutions include using polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Catalyst Recovery : HPAs are recuperated post-reaction via ethanol evaporation, retaining 95% activity over five cycles.

  • Byproduct Formation : Excess sulfonyl chloride leads to monosubstituted byproducts. Stoichiometric control and slow reagent addition mitigate this issue.

Comparative Analysis of Synthetic Routes

Route A (HPA-Catalyzed Cyclization + Sulfonylation)

  • Advantages : High yields (92% diazepine, 76% final product), scalable.

  • Limitations : Requires specialized catalysts and anhydrous conditions.

Route B (HMTA Condensation + Two-Phase Alkylation)

  • Advantages : Simplified one-pot condensation, avoids transition metals.

  • Limitations : Lower sulfonylation efficiency (68%), longer reaction times.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzimidazole-sulfonyl moieties undergo SNAr reactions at positions ortho or para to the sulfonyl groups. Example reactions include:

Reaction TypeConditionsProductsReference
AminationNH₃/EtOH, 80°C1,4-bis[(5-amino-2,3-dihydro-1,3,6-trimethyl-2-oxo-benzimidazolyl)sulfonyl]hexahydro-1,4-diazepine
AlkoxylationRONa, DMF, 100°CSulfonate esters with alkyl/aryloxy groups

Diazepine Ring Functionalization

The secondary amines in the diazepine ring participate in:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl) under basic conditions .

Acid-Catalyzed Ring Opening

Exposure to strong acids (e.g., HCl, H₂SO₄) cleaves the diazepine ring into diaminoalkane fragments, with sulfonyl-benzimidazole groups remaining intact .

Oxidative Degradation

Oxidizing agents (e.g., KMnO₄, H₂O₂) convert the diazepine ring into a diketopiperazine derivative via intermediate imine formation .

Photochemical and Thermal Behavior

  • Photostability : The benzimidazole-sulfonyl groups absorb UV light (λₘₐₓ ~280 nm), leading to potential sulfone decomposition under prolonged UV exposure .

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and forming methylated benzimidazole residues .

Comparative Reactivity with Analogues

FeatureTarget CompoundPiperazine Derivatives (e.g., mCPP )Imidazodiazepines (e.g., US7517874B2 )
Sulfonyl reactivityHighLowModerate
Ring stabilityModerateHighLow (due to unsaturation)
Functionalization sites4 (2 sulfonyl, 2 amines)2 (piperazine amines)3 (imidazole NH, diazepine amines)

Key Challenges in Reactivity Studies

  • Steric hindrance from the 1,3,6-trimethyl groups limits accessibility to the benzimidazole reactive sites.

  • Solubility issues in polar solvents complicate reaction monitoring .

Scientific Research Applications

1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Diazepine Derivatives

Homopiperazine (Hexahydro-1,4-diazepine)

  • Properties : Basic amine functionality, used as a building block for drug synthesis. Lacks the sulfonyl-benzimidazole groups, resulting in lower molecular weight (100.16 g/mol) and higher solubility in polar solvents .
  • Application : Intermediate in synthesizing more complex diazepines, such as antipsychotics or antidepressants .

Diazepam (Benzo-1,4-diazepine)

  • Structure : Aryl-substituted diazepine with a fused benzene ring and chlorine substituent.
  • Properties : Widely used anxiolytic with CNS activity. The absence of sulfonyl groups reduces its polarity compared to the target compound, favoring blood-brain barrier penetration .
  • Key Difference : The target compound’s sulfonyl-benzimidazole groups may confer distinct pharmacokinetic profiles, such as prolonged half-life or reduced CNS penetration due to increased hydrophilicity.
Sulfonamide-Functionalized Diazepines

1-[(5-Chloro-1-naphthalenyl)sulfonyl]hexahydro-1H-1,4-diazepine (CAS 105637-50-1)

  • Structure : Hexahydro-1,4-diazepine with a naphthalene-sulfonyl substituent.
  • Properties : Demonstrates inhibition of protein kinases, highlighting the role of sulfonyl groups in enzyme binding. The naphthalene moiety enhances aromatic interactions compared to the benzimidazole in the target compound .
Benzimidazole-Containing Analogues

Coumarin-Benzodiazepine Hybrids (e.g., Compound 4g in )

  • Structure : Combines a benzodiazepine core with coumarin and tetrazole groups.
  • Unlike the target compound, it lacks sulfonyl linkages but shares a benzimidazole-like coumarin moiety .
  • Key Insight : The sulfonyl groups in the target compound may enhance stability against metabolic degradation compared to ester or amide linkages in coumarin hybrids.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
Target Compound ~750 (estimated) Bis-sulfonyl-benzimidazole Hypothesized kinase inhibition
Diazepam 284.74 Chlorophenyl, fused benzene Anxiolytic, sedative
1-[(5-Chloro-1-naphthalenyl)sulfonyl]homopiperazine 371.31 Naphthalene-sulfonyl Protein kinase inhibitor
Homopiperazine 100.16 Unsubstituted Chemical intermediate

Biological Activity

1H-1,4-Diazepine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro- exhibits potential therapeutic applications. This article explores its biological activity through a synthesis of available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a diazepine core and benzimidazole sulfonyl moieties. Its molecular formula is C19H22N2O6S2C_{19}H_{22}N_2O_6S_2, and it has a molecular weight of 476.51 g/mol. The presence of multiple functional groups contributes to its biological activity.

Biological Activity Overview

Research has shown that compounds with diazepine and benzimidazole structures often exhibit significant antiviral , anti-inflammatory , and antibacterial activities. The following sections detail specific findings related to the compound's biological effects.

Anti-inflammatory Effects

Research into related diazepine compounds has highlighted their anti-inflammatory capabilities. For example, sulfa-substituted diazoles have shown significant anti-inflammatory effects in animal models . The mechanism often involves the modulation of inflammatory pathways, making it plausible that our compound may exhibit similar properties.

Antibacterial Properties

The antibacterial activity of diazepines is well-documented. Compounds similar to the one in focus have been synthesized and tested for their efficacy against various bacterial strains. Notably, sulfa/substituted derivatives have shown promising results against common pathogens .

Case Studies and Research Findings

StudyFindings
Study on Diazepine Derivatives Identified structure-activity relationships leading to potent HIV inhibitors.
Anti-inflammatory Research Demonstrated significant reduction in paw thickness in inflammation models using substituted diazoles.
Antibacterial Activity Showed effective inhibition against Gram-positive bacteria in vitro.

The mechanisms underlying the biological activity of 1H-1,4-Diazepine derivatives often involve:

  • Inhibition of Enzymatic Activity : Many compounds target viral enzymes or bacterial cell wall synthesis.
  • Modulation of Immune Response : Anti-inflammatory effects are typically mediated through the inhibition of pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for preparing this diazepine derivative, and how can purity be ensured?

Methodological Answer: The synthesis involves sulfonylation of the hexahydro-1,4-diazepine core with activated benzimidazolone sulfonyl chlorides. Key steps include:

  • Coupling Conditions : Use anhydrous DMF or THF as solvents with a base (e.g., triethylamine) to deprotonate the diazepine nitrogen and facilitate sulfonylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Validation : Confirm stoichiometric ratios via 1H^1H-NMR integration of methyl groups (δ 1.2–1.5 ppm for diazepine and δ 2.8–3.1 ppm for benzimidazolone) .

Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : 13C^{13}C-NMR identifies sulfonyl (δ 110–120 ppm) and carbonyl (δ 170–175 ppm) groups, while 1H^1H-NMR resolves diastereotopic protons in the diazepine ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 667.25) and fragmentation patterns .
  • X-ray Crystallography : Resolves the hexahydro-diazepine chair conformation and sulfonyl group orientation (bond angles: 104–112°) .

Advanced Research Questions

Q. What mechanistic insights explain its potential pharmacological activity, given structural analogs like Fasudil?

Methodological Answer: The compound’s bis-sulfonylated benzimidazolone moieties suggest Rho-associated kinase (ROCK) inhibition, analogous to Fasudil (). To validate:

  • Kinase Assays : Measure IC50_{50} against ROCK1/2 using ATP-competitive fluorescence polarization assays .
  • Molecular Docking : Compare binding poses with Fasudil (PDB: 2F2U) using AutoDock Vina; focus on sulfonyl interactions with Lys105 and Asp160 in the kinase active site .
  • Cellular Efficacy : Test vasodilation in aortic ring assays (EC50_{50} < 10 µM indicates potency comparable to Ripasudil) .

Q. How can computational modeling predict reactivity and stability under varying pH conditions?

Methodological Answer: Leverage quantum chemical calculations and molecular dynamics (MD):

  • pKa Prediction : Use COSMO-RS to estimate sulfonyl group acidity (predicted pKa ~2.5–3.0) and diazepine ring basicity (pKa ~7.8–8.5) .
  • Degradation Pathways : Simulate hydrolysis pathways at pH 1–10 with Gaussian 16 (B3LYP/6-31G* basis set). Identify labile sulfonyl ester bonds as degradation hotspots .
  • MD Simulations : Assess conformational stability in aqueous solutions (AMBER force field; RMSD < 1.5 Å over 100 ns indicates robustness) .

Q. How should researchers resolve contradictions in reported solubility data across studies?

Methodological Answer: Address discrepancies via controlled experiments:

  • Solvent Screening : Use shake-flask method with UV-Vis quantification in DMSO, PBS (pH 7.4), and simulated gastric fluid (logP ~1.8 predicts moderate lipophilicity) .
  • Temperature Dependence : Measure solubility at 25°C and 37°C via DSC to detect polymorphic transitions (e.g., enthalpy of fusion ~16.55 kJ/mol) .
  • High-Throughput Screening : Utilize Chemspeed robotic platforms to test 96 solvents/co-solvents (e.g., PEG-400 increases solubility by 3× via co-solvency) .

Q. What structure-activity relationship (SAR) strategies optimize bioactivity while minimizing toxicity?

Methodological Answer: Focus on substituent modifications guided by computational and experimental SAR:

  • Substituent Library : Synthesize analogs with varied alkyl groups (methyl, ethyl) at the benzimidazolone 1- and 3-positions. Test cytotoxicity in HepG2 cells (IC50_{50} > 50 µM targets therapeutic index >10) .
  • Sulfonyl Linker Optimization : Replace sulfonyl with carbonyl or phosphoryl groups; assess ROCK inhibition (∆IC50_{50} > 5 µM indicates critical hydrogen-bonding role) .
  • Metabolic Stability : Incubate with liver microsomes (CYP3A4 t1/2_{1/2} > 60 min suggests reduced first-pass metabolism) .

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